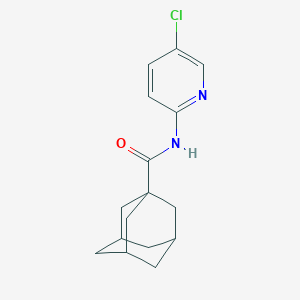

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-chloropyridin-2-yl)adamantane-1-carboxamide” is a compound composed of an adamantane unit and a pyrazine ring connected to each other through an amide bond . The molecule has a molecular weight of 290.79 and a molecular formula of C16H19ClN2O .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A method for the synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis

The H—N—C=O moiety of the molecule is close to planar with C—N—C—O and C—N—C—C torsion angles of 4.7 (2) and −173.8 (1)°, respectively . The N3—C5 bond has partial double-bond character .Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.79 g/mol, a XLogP3-AA of 3.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2, an exact mass of 290.1185909 g/mol, and a topological polar surface area of 42 Ų .Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s worth noting that certain adamantane derivatives have been found to bind and activate ryanodine receptors, resulting in depletion of intracellular calcium stores and leading to muscle paralysis and death .

Biochemical Pathways

Certain adamantane derivatives have been found to affect calcium channels, particularly the ryanodine receptor (ryr), which is a crucial component in muscle contraction .

Pharmacokinetics

Certain adamantane derivatives have been found to have varying absorption rates depending on the dose administered .

Result of Action

Certain adamantane derivatives have been found to cause muscle paralysis and death in insects by depleting intracellular calcium stores .

Action Environment

It’s worth noting that the development of crop-protection molecules with unique modes of action is necessary to combat widespread insecticide resistance .

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVWRHPUIWJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)